molecular formula C24H21NO6 B11511351 [6-(1,3-Benzodioxol-5-yl)-4-(phenoxymethyl)-1,5,2-dioxazinan-2-yl](phenyl)methanone

[6-(1,3-Benzodioxol-5-yl)-4-(phenoxymethyl)-1,5,2-dioxazinan-2-yl](phenyl)methanone

Cat. No.: B11511351
M. Wt: 419.4 g/mol
InChI Key: RKDAECNMIPKNNE-UHFFFAOYSA-N
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Description

6-(1,3-Benzodioxol-5-yl)-4-(phenoxymethyl)-1,5,2-dioxazinan-2-ylmethanone is a complex organic compound that features a unique combination of benzodioxole and dioxazinan structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1,3-Benzodioxol-5-yl)-4-(phenoxymethyl)-1,5,2-dioxazinan-2-ylmethanone typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the benzodioxole moiety through a cyclization reaction, followed by the introduction of the dioxazinan ring via a nucleophilic substitution reaction. The phenoxymethyl group is then added through a Williamson ether synthesis, and the final methanone group is introduced via an oxidation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of advanced purification techniques such as chromatography and crystallization to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(1,3-Benzodioxol-5-yl)-4-(phenoxymethyl)-1,5,2-dioxazinan-2-ylmethanone undergoes various chemical reactions, including:

    Oxidation: The methanone group can be further oxidized to form carboxylic acids.

    Reduction: The methanone group can be reduced to form alcohols.

    Substitution: The phenoxymethyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include alkoxides and amines.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 6-(1,3-Benzodioxol-5-yl)-4-(phenoxymethyl)-1,5,2-dioxazinan-2-ylmethanone is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound has been studied for its potential as a bioactive molecule. Its structural features suggest that it may interact with biological targets such as enzymes and receptors, making it a candidate for drug development.

Medicine

In medicine, 6-(1,3-Benzodioxol-5-yl)-4-(phenoxymethyl)-1,5,2-dioxazinan-2-ylmethanone has shown promise in preclinical studies as an anticancer agent. Its ability to induce apoptosis in cancer cells has been a focus of research, and further studies are ongoing to evaluate its efficacy and safety.

Industry

In industry, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in polymer science and nanotechnology.

Mechanism of Action

The mechanism of action of 6-(1,3-Benzodioxol-5-yl)-4-(phenoxymethyl)-1,5,2-dioxazinan-2-ylmethanone involves its interaction with specific molecular targets. In the context of its anticancer activity, it is believed to inhibit key enzymes involved in cell proliferation and survival. This leads to the induction of apoptosis, or programmed cell death, in cancer cells. The exact molecular pathways involved are still under investigation, but preliminary studies suggest that it may target the mitochondrial pathway of apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-(1,3-Benzodioxol-5-yl)-4-(phenoxymethyl)-1,5,2-dioxazinan-2-ylmethanone apart is its combination of the benzodioxole and dioxazinan structures, along with the phenoxymethyl and methanone groups

Properties

Molecular Formula

C24H21NO6

Molecular Weight

419.4 g/mol

IUPAC Name

[6-(1,3-benzodioxol-5-yl)-4-(phenoxymethyl)-1,5,2-dioxazinan-2-yl]-phenylmethanone

InChI

InChI=1S/C24H21NO6/c26-23(17-7-3-1-4-8-17)25-14-20(15-27-19-9-5-2-6-10-19)30-24(31-25)18-11-12-21-22(13-18)29-16-28-21/h1-13,20,24H,14-16H2

InChI Key

RKDAECNMIPKNNE-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(ON1C(=O)C2=CC=CC=C2)C3=CC4=C(C=C3)OCO4)COC5=CC=CC=C5

Origin of Product

United States

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